N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride
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Overview
Description
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2O and a molecular weight of 206.59 g/mol . It is commonly used in proteomics research and other scientific studies . The compound is characterized by the presence of a trifluoroacetyl group attached to a 1,3-propylenediamine backbone, which is further stabilized by the addition of hydrochloride.
Preparation Methods
The synthesis of N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride typically involves the reaction of 1,3-propylenediamine with trifluoroacetic anhydride in the presence of a suitable solvent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reagents and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can form stable complexes with proteins and other biomolecules, affecting their function and activity . The compound’s effects are mediated through its ability to modify protein structures and interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
N-Trifluoroacetyl-1,3-propylenediamine Hydrochloride can be compared with other similar compounds, such as:
N-(3-Aminopropyl)-2,2,2-trifluoroacetamide Hydrochloride: Similar in structure but may have different reactivity and applications.
Mono N-Trifluoroacetyl Diaminopropane Hydrochloride: Another related compound with distinct properties and uses.
Properties
IUPAC Name |
N-(3-aminopropyl)-2,2,2-trifluoroacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)4(11)10-3-1-2-9;/h1-3,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNUPWKEDQOSGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNC(=O)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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